molecular formula C16H14N4 B14218593 1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- CAS No. 824394-26-5

1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-

Cat. No.: B14218593
CAS No.: 824394-26-5
M. Wt: 262.31 g/mol
InChI Key: BIVKUTCKIQRTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- typically involves the formation of the benzimidazole ring followed by the introduction of the imidazole moiety. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. The imidazole ring can then be introduced through further reactions involving suitable reagents and catalysts .

Industrial production methods often utilize similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of robust catalysts to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or imidazole rings are replaced by other substituents. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- is unique due to its dual benzimidazole and imidazole structure, which imparts distinct chemical and biological properties. Similar compounds include:

The uniqueness of 1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]- lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

CAS No.

824394-26-5

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H14N4/c1-2-6-12(11(5-1)15-17-9-10-18-15)16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

BIVKUTCKIQRTGC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.